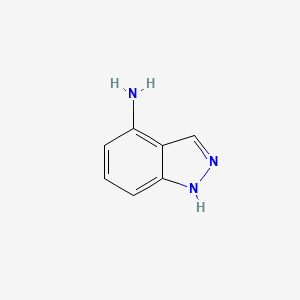

1H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDELYEBAXHZXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902773 | |

| Record name | NoName_3327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 1H-Indazol-4-amine: Structure, Properties, and Applications in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. As a bioisostere of the native indole nucleus, the indazole scaffold offers distinct advantages, including different hydrogen bonding patterns and metabolic stability, making it a "privileged scaffold" in drug design.[2] Among its many derivatives, this compound has emerged as a particularly valuable building block, primarily for the synthesis of targeted therapeutics like protein kinase inhibitors.[4][5] This guide provides a detailed examination of the chemical properties, structure, synthesis, and applications of this compound for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

This compound is a white to pale yellow or grey solid organic compound.[6][7] The structure consists of the 1H-indazole core with an amine substituent at the 4-position of the benzene ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-indazole form.[1]

Structural Representation

IUPAC Name: this compound[8] SMILES: C1=CC(=C2C=NNC2=C1)N[8] InChI Key: MDELYEBAXHZXLZ-UHFFFAOYSA-N[7][8]

The presence of both a hydrogen bond donor (the amino group and the N-H of the pyrazole ring) and acceptor sites (the pyrazole nitrogens) within a relatively rigid bicyclic structure is key to its utility in forming specific, high-affinity interactions with biological targets.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 41748-71-4 | [7][9] |

| Molecular Formula | C₇H₇N₃ | [6][10] |

| Molecular Weight | 133.15 g/mol | [10][11] |

| Appearance | White to pale yellow solid; Grey solid | [6][7] |

| Melting Point | 148-150 °C | [7][11] |

| Boiling Point | 376.6±15.0 °C (Predicted) | [7] |

| Density | 1.367 g/cm³ (Predicted) | [10][11] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide. | [6] |

| pKa | 15.61±0.40 (Predicted) | [7] |

| Topological Polar Surface Area | 54.7 Ų | [8][11] |

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of 4-nitro-1H-indazole.[7] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-1H-indazole

This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The choice of Pd/C is based on its high efficiency and selectivity for nitro group reductions under mild conditions, minimizing side reactions. Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.[7]

Materials:

-

4-Nitro-1H-indazole

-

10% Palladium on charcoal (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., a hydrogen balloon)

-

Diatomaceous earth (Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1H-indazole (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask with hydrogen by evacuating and refilling it several times to ensure an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for approximately 4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtration must be done cautiously as Pd/C can be pyrophoric.

-

Isolation: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is often of high purity (approaching 100% yield) and may not require further purification.[7] If necessary, recrystallization can be performed.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nucleophilic character of the 4-amino group and the aromatic nature of the indazole ring. The amino group can readily participate in reactions such as acylation, alkylation, and reductive amination, making it an ideal handle for introducing diverse substituents.[12]

The Indazole Core as a Kinase Inhibitor Pharmacophore

The most significant application of this compound is in the development of protein kinase inhibitors for oncology and other therapeutic areas.[4][5][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4]

The indazole scaffold is particularly effective at targeting the ATP-binding site of kinases. Its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction mimics the binding of the adenine base of ATP, allowing indazole-based compounds to act as competitive inhibitors.

The 4-amino position serves as a key attachment point for side chains that can extend into the solvent-exposed region of the ATP-binding pocket. By modifying the group attached at this position, medicinal chemists can fine-tune the compound's potency, selectivity against different kinases, and pharmacokinetic properties.[14] Several approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring its therapeutic importance.[1][4]

Safety and Handling

This compound is considered an irritant and is harmful if swallowed.[15][16][17][18] It can cause skin, eye, and respiratory system irritation.[6][16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling the compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

In case of contact with eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[6][10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][16]

-

If swallowed: Rinse mouth with water. Do not induce vomiting and seek immediate medical attention.[10]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][10]

Conclusion

This compound is a heterocyclic compound of significant strategic importance in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting material. Its primary role as a foundational scaffold for kinase inhibitors has cemented its place in the modern drug discovery pipeline, leading to the development of life-saving therapeutics. A thorough understanding of its properties and handling is essential for any researcher aiming to leverage this potent chemical entity in their work.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

This compound, 1-methyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Ansari, M. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Lo, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

-

Supporting Information for Synthesis of 1H-Indazoles. [Link]

-

1H-indazol-7-amine. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Arkivoc. [Link]

-

Le, T. N., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

-

Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 41748-71-4 [chemicalbook.com]

- 8. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 41748-71-4 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.be [fishersci.be]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-Indazol-4-amine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery. Its rigid bicyclic structure, coupled with the strategic placement of a primary amine, renders it a highly sought-after scaffold for the synthesis of bioactive molecules. The indazole core is a well-established pharmacophore, present in a variety of therapeutic agents, and the 4-amino substitution provides a versatile handle for molecular elaboration and optimization of drug-like properties.[1][2][3] A thorough understanding of its fundamental physical and chemical properties is therefore not merely academic; it is a critical prerequisite for its effective utilization in the rational design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its behavior and practical methodologies for its characterization.

PART 1: Core Physicochemical Properties

A precise understanding of the physicochemical parameters of a drug discovery starting material is fundamental to predicting its behavior in both synthetic transformations and biological systems. The following section details the key properties of this compound.

Structural and Molecular Formula

The foundational identity of this compound is defined by its chemical structure and molecular formula.

-

Chemical Name: this compound[4]

-

Synonyms: 4-Amino-1H-indazole[5]

-

CAS Number: 41748-71-4[4]

-

Molecular Formula: C₇H₇N₃[4]

-

Molecular Weight: 133.15 g/mol [6]

-

Exact Mass: 133.0640 g/mol [6]

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key physical and predicted chemical properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Source |

| Appearance | White to pale yellow or light brown solid.[4][7] | ChemBK[4], ChemicalBook[7] |

| Melting Point | 119-121 °C or 148-150 °C | ChemBK[4], ChemicalBook[5][7] |

| Boiling Point (Predicted) | 376.6 ± 15.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | ChemicalBook[7] |

| pKa (Predicted) | 15.61 ± 0.40 | ChemicalBook[7] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dimethylformamide.[4] | ChemBK[4] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem[6] |

| XLogP3 | 1.7 | ECHEMI[5] |

Note: Conflicting melting point data exists in the literature, which may be due to different polymorphic forms or impurities. Experimental verification is recommended.

PART 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its aromatic indazole core and the nucleophilic amino group.

Basicity and Salt Formation

As an amine, this compound is a weak base and readily reacts with mineral acids to form corresponding salts.[4] This property is crucial for its purification and handling, as well as for the preparation of aqueous formulations in drug development. The solubility of these salts in aqueous media is generally higher than that of the free base.

Reactivity of the Amino Group

The 4-amino group is a primary nucleophile and can participate in a wide range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

These reactions provide facile routes to a diverse array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactivity of the Indazole Ring

The indazole ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing amino group and the nitrogen atoms of the pyrazole ring. The bromine atom at the 6-position and the amine group at the 4-position of related indazole scaffolds offer reactive sites for further functionalization.[8]

PART 3: Experimental Protocols for Characterization

The following section provides detailed, field-proven methodologies for the characterization of this compound.

Protocol 1: Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a glass vial.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.[9]

-

Dilute the collected sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

The aqueous solubility is calculated using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

-

-

Caption: Workflow for aqueous solubility determination.

Protocol 2: Determination of pKa

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[10]

-

Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen.[10]

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.[10]

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[10]

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the indazole ring will appear in the downfield region (typically 6.5-8.5 ppm), while the protons of the amino group will appear as a broader signal.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

-

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to confirm the molecular formula.[11]

PART 4: Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective application in the synthesis of novel therapeutic agents. The experimental protocols provided offer a robust framework for the characterization of this important building block, ensuring both scientific rigor and the safety of the researcher.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

PubChem. (n.d.). This compound, 1-methyl-. Retrieved from [Link]

-

ChemBK. (n.d.). 1-BOC-1H-INDAZOL-4-AMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

-

Santa Monica College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Determination of pKaValues by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]

-

ACS Publications. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

Scholaris. (n.d.). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indazol-7-amine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 41748-71-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 1H-Indazol-4-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Introduction: The Significance of the Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a versatile hydrogen bond donor and acceptor, allow it to effectively mimic the purine core of ATP and engage in key interactions within the hinge region of kinase active sites. This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas. Among the various substituted indazoles, 1H-indazol-4-amine stands out as a critical starting material and a key pharmacophoric element for a multitude of potent and selective therapeutic agents. This technical guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, and its pivotal role in the design and development of targeted kinase inhibitors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. This section outlines its key identifiers and characteristics.

| Property | Value | Source(s) |

| CAS Number | 41748-71-4 | [1][2][3] |

| Molecular Formula | C₇H₇N₃ | |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White to pale yellow or grey solid | [4] |

| Melting Point | 148-150 °C | [5] |

| Boiling Point (Predicted) | 376.6 ± 15.0 °C | [5] |

| Solubility | Almost insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide.[4] | |

| pKa (Predicted) | 15.61 ± 0.40 | [5] |

Synthetic Pathways to this compound

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the reduction of a nitroindazole precursor. This multi-step synthesis is reliable and scalable, making it suitable for both laboratory and industrial production.

A Representative Synthetic Protocol

A widely adopted synthetic route commences with the diazotization of 2-methyl-3-nitroaniline, which upon intramolecular cyclization, yields 4-nitro-1H-indazole. The final step involves the reduction of the nitro group to the desired 4-amino functionality.

Step 1: Synthesis of 4-Nitro-1H-indazole

The initial step involves the conversion of 2-methyl-3-nitroaniline to 4-nitro-1H-indazole. This is achieved through a diazotization reaction followed by an intramolecular cyclization.

-

Reaction: 2-Methyl-3-nitroaniline is dissolved in acetic acid. An aqueous solution of sodium nitrite is then added to the mixture. The reaction proceeds for a couple of hours, after which the product is precipitated by pouring the reaction mixture into ice/water and collected by filtration.[5]

Step 2: Reduction to this compound

The final step is the reduction of the nitro group of 4-nitro-1H-indazole to the amine.

-

Reaction: 4-Nitro-1H-indazole is subjected to catalytic hydrogenation. This is typically carried out using palladium on charcoal (Pd/C) as the catalyst in a suitable solvent like ethanol, under a hydrogen atmosphere.[5] Upon completion, the catalyst is filtered off, and the solvent is removed to yield this compound.[5]

The Role of this compound in Kinase Inhibitor Design

The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[6][7] this compound serves as a versatile building block, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The amino group at the 4-position is a key handle for derivatization, enabling the exploration of the solvent-exposed region of the kinase active site.

Targeting Key Kinase Families

Derivatives of this compound have shown significant inhibitory activity against a range of important oncogenic kinases.

-

VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[8]

-

Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation. Their overexpression is linked to various cancers. The indazole scaffold has been utilized to create potent inhibitors of Aurora kinases.[6][7]

-

JNK3 Inhibitors: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neurodegenerative diseases. Indazole-based inhibitors have been developed with high brain penetrance, making them promising candidates for treating central nervous system disorders.[9]

-

FLT3, PDGFRα, and Kit Inhibitors: The 3-aminoindazole scaffold, a close relative of this compound, has been instrumental in developing inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit, all of which are important targets in various cancers.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting.[11]

Conclusion

This compound is a molecule of significant interest to researchers, scientists, and drug development professionals. Its robust synthetic accessibility and its proven utility as a privileged scaffold for potent and selective kinase inhibitors underscore its importance in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and applications is crucial for leveraging this valuable building block in the ongoing quest for novel and effective therapeutics. The continued exploration of the chemical space around the indazole core, facilitated by versatile intermediates like this compound, promises to yield the next generation of targeted therapies.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021-07-20). [Link]

-

This compound. ChemBK. (2024-04-09). [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. (2024-12-05). [Link]

-

N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed Central. [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. (2012-06-06). [Link]

-

NoName_3327 | C7H7N3 | CID 413085. PubChem - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 41748-71-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 41748-71-4 [chemicalbook.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.be [fishersci.be]

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 1H-Indazol-4-Amine in Organic Solvents

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules.[1][2][3] Its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies, is well-documented.[1] A critical physicochemical parameter governing the compound's efficacy in both synthetic reactions and biological systems is its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. We delve into the theoretical underpinnings of its solubility, present a compilation of available and estimated solubility data, and provide detailed, field-proven protocols for its experimental determination and quantification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, formulation development, and process optimization.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, also known as 4-aminoindazole, is a versatile bicyclic heteroaromatic compound.[1][4] Its structure, featuring a fused benzene and pyrazole ring with a reactive amino group, makes it a sought-after intermediate in the synthesis of complex molecular architectures.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3]

The solubility of this compound is a determining factor in its handling, reactivity, and bioavailability.[5][6] In synthetic chemistry, achieving an appropriate concentration in a reaction solvent is crucial for optimal reaction kinetics and yield. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts formulation strategies, dissolution rates, and ultimately, its therapeutic efficacy.[5][6] This guide, therefore, aims to provide a thorough understanding of the solubility characteristics of this compound to aid scientists in overcoming challenges related to its use.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][4][7] |

| Molecular Weight | 133.15 g/mol | [1][4][7] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 119-121 °C | [4] |

| pKa | Not experimentally determined; predicted values vary. The indazole ring is weakly basic, and the amino group is a weak base. | |

| LogP (octanol-water partition coefficient) | 0.9 (predicted) | [7] |

| Hydrogen Bond Donors | 2 (the amino group and the N-H of the pyrazole ring) | [7] |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms of the pyrazole ring) | [7] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [7] |

The presence of both hydrogen bond donors and acceptors, combined with a moderate TPSA, suggests that this compound will exhibit a preference for polar solvents. The non-polar benzene ring contributes to some solubility in less polar environments. The predicted LogP value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves two main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound's solubility is a function of the balance between these two energies. For dissolution to be favorable, the solvation energy must be comparable to or greater than the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of this compound is influenced by:

-

Hydrogen Bonding: The amino group and the N-H of the pyrazole ring can act as hydrogen bond donors, while the pyrazole nitrogens can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this compound.

-

Dipole-Dipole Interactions: The molecule possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone).

-

Van der Waals Forces: The non-polar benzene ring can interact with non-polar solvents through weaker van der Waals forces.

Solubility Profile of this compound in Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | While capable of hydrogen bonding, the hydrophobic benzene ring limits aqueous solubility. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, it is a good hydrogen bonding solvent. |

| Ethanol | Polar Protic | Soluble | Capable of forming strong hydrogen bonds with the solute.[4] |

| Isopropanol | Polar Protic | Moderately Soluble | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. |

| Acetone | Polar Aprotic | Moderately Soluble | Can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less effective at solvating the hydrogen bond donors of the solute compared to other polar aprotic solvents. |

| Dichloromethane (DCM) | Halogenated | Sparingly Soluble | Limited polarity and inability to act as a strong hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Intermediate polarity and hydrogen bond accepting capability. |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Strong dipole moment and hydrogen bond accepting capabilities.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Highly polar and an excellent hydrogen bond acceptor. |

| Toluene | Non-polar Aromatic | Sparingly Soluble | Primarily van der Waals interactions with the benzene ring of the solute. |

| Hexane | Non-polar Aliphatic | Insoluble | Mismatch in polarity and intermolecular forces. |

Disclaimer: The solubility data presented in this table, unless otherwise cited, is estimated based on the physicochemical properties of this compound and general solubility principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity, >98%)

-

HPLC-grade organic solvents

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Vortex mixer

-

Thermostatic shaker incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Privileged Core: A Technical Guide to 1H-Indazol-4-amine in Modern Drug Discovery

Abstract

The 1H-indazole nucleus has cemented its status as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Among its isomers, the 1H-indazol-4-amine core represents a particularly strategic framework, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and vectors for synthetic elaboration. This technical guide provides an in-depth analysis of the this compound scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental physicochemical properties, provide validated synthetic protocols, explore its critical role in the mechanism of action of targeted therapies, and present structure-activity relationship (SAR) data from seminal drug discovery campaigns. This document moves beyond a mere review, offering field-proven insights and the causal logic behind key experimental and design choices.

Introduction: The Rise of a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of the endogenous indole nucleus.[1] This structural mimicry allows it to interact with biological targets originally evolved to recognize indole-containing ligands, such as tryptophan. However, the replacement of the indole NH with a pyrazole N-N motif fundamentally alters the scaffold's electronic properties, hydrogen bonding potential, and metabolic stability, often conferring advantages in a drug design context.[2]

The this compound substitution pattern is particularly noteworthy. The 4-amino group provides a crucial hydrogen bond donor/acceptor vector that frequently engages with the hinge region of protein kinases, a key interaction for achieving potent and selective inhibition.[3] Furthermore, the N1 and N2 positions of the pyrazole ring, along with other positions on the benzene ring, offer multiple, synthetically accessible handles for fine-tuning the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADMET) properties. This guide will illuminate the strategic application of this powerful scaffold in the pursuit of novel therapeutics.

Synthesis and Functionalization Strategies

The construction and elaboration of the this compound core are central to its utility. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we provide a robust, field-tested protocol for a key intermediate and discuss common functionalization approaches.

Core Synthesis: Preparation of 6-bromo-1H-indazol-4-amine

This two-step protocol provides a reliable route to a versatile intermediate, 6-bromo-1H-indazol-4-amine, starting from the commercially available 4-nitro-1H-indazole. The bromine atom at the 6-position serves as a valuable handle for cross-coupling reactions, such as Suzuki couplings, enabling extensive diversification.[4]

Synthetic Workflow Diagram

Caption: Two-step synthesis of 6-bromo-1H-indazol-4-amine.

Protocol 1: Synthesis of 6-bromo-4-nitro-1H-indazole

-

Rationale: This step employs N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-deficient indazole ring. The reaction is directed to the 6-position due to the electronic influence of the nitro group at the 4-position. Acetonitrile is chosen as a polar aprotic solvent suitable for the reflux conditions required to achieve a reasonable reaction rate.

-

Materials:

-

4-nitro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq).

-

Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol, followed by water, to remove impurities.

-

Dry the solid under vacuum to yield 6-bromo-4-nitro-1H-indazole.[5]

-

Protocol 2: Synthesis of 6-bromo-1H-indazol-4-amine

-

Rationale: The reduction of the nitro group to an amine is a critical transformation. Several methods are effective. The use of iron powder in acetic acid is a classic, cost-effective, and robust method for large-scale synthesis. Tin(II) chloride dihydrate in ethanol offers a milder alternative, often with cleaner reaction profiles. Catalytic hydrogenation (e.g., H₂ over Pd/C) is also highly effective but requires specialized equipment. The choice depends on scale, available reagents, and functional group tolerance of other parts of the molecule.

-

Materials (Method A - Iron/Acetic Acid):

-

6-bromo-4-nitro-1H-indazole

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) and Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

-

Procedure (Method A):

-

Suspend 6-bromo-4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and glacial acetic acid (catalytic amount).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by silica gel column chromatography if necessary to obtain pure 6-bromo-1H-indazol-4-amine.[4]

-

Key Functionalization Reactions

The this compound scaffold provides multiple points for diversification.

-

N-Alkylation: Alkylation at the N1 or N2 position of the indazole ring is a common strategy to modulate solubility, cell permeability, and target engagement. The regioselectivity of alkylation is highly dependent on the reaction conditions.

-

Causality: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) typically favors N1 alkylation.[1][6] This is because the N1 anion is generally more sterically accessible. In contrast, reactions under phase-transfer conditions or with certain silver salts can sometimes favor the N2 position. The choice is critical as the position of the alkyl group can dramatically alter the vector of substituents projecting into a protein's binding pocket.

-

-

Suzuki Coupling: For halogenated indazoles (such as the 6-bromo derivative from our protocol), palladium-catalyzed Suzuki cross-coupling is a powerful tool for introducing aryl or heteroaryl groups.[7][8]

-

Causality: This reaction enables the exploration of deep, hydrophobic pockets in target proteins. The choice of palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for achieving high yields and tolerating various functional groups on the coupling partners.[5] This method allows for the rapid generation of libraries of analogs to probe structure-activity relationships.

-

Case Studies: The Indazole Core in Action

To understand the functional importance of the indazole scaffold, we will analyze its role in two major classes of targeted therapies: kinase inhibitors and PARP inhibitors.

Axitinib: A Tyrosine Kinase Inhibitor

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), targeting angiogenesis in tumors.[9] While Axitinib itself is a 3-substituted indazole, its mechanism provides a canonical example of how the indazole scaffold engages the kinase hinge region.

-

Mechanism of Action: Axitinib binds to the ATP-binding site of VEGFR, inhibiting the receptor's kinase activity and blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[9]

-

Role of the Indazole Scaffold: The indazole core is the critical "hinge-binding" motif. The N1-H of the indazole forms a crucial hydrogen bond with the backbone carbonyl of a conserved glutamate residue (Glu917) in the kinase hinge region. The pyrazole nitrogen at the 2-position accepts a hydrogen bond from the backbone N-H of a conserved cysteine residue (Cys919). This bidentate hydrogen bonding pattern anchors the inhibitor in the active site, forming the foundation of its high-affinity binding.

Binding Mode of an Indazole-Based Kinase Inhibitor

Caption: Key hydrogen bonds between the indazole core and the kinase hinge.

Niraparib: A PARP Inhibitor

Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, used for the treatment of ovarian cancer.[8] Its mechanism relies on exploiting deficiencies in DNA repair pathways in cancer cells.

-

Mechanism of Action: PARP enzymes are essential for repairing single-strand DNA breaks (SSBs). Niraparib inhibits PARP's catalytic activity, leading to the accumulation of SSBs. In cancer cells with defective homologous recombination (HR) repair (e.g., those with BRCA mutations), these unrepaired SSBs are converted into lethal double-strand breaks during DNA replication, leading to cell death through a process called synthetic lethality.[3] A key part of its efficacy is also "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic lesion that further disrupts DNA replication.[10]

-

Role of the Indazole Scaffold: In Niraparib, the 1H-indazole-7-carboxamide scaffold is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. The indazole ring occupies a hydrophobic region of the pocket, while the carboxamide group forms key hydrogen bonds with backbone residues of the enzyme, mimicking the interactions of the native NAD+ substrate. This high-affinity binding is responsible for both the catalytic inhibition and the trapping of the PARP-DNA complex.[11]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the this compound scaffold allows for the optimization of potency and selectivity. The following table summarizes representative SAR data for indazole-based inhibitors against Polo-like Kinase 4 (PLK4), a key regulator of cell division.

Table 1: SAR of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4

| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC₅₀ (nM) | Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM) |

| LEAD-001 | H | H | 50 | 5.2 |

| COMP-002 | F | H | 35 | 3.8 |

| COMP-003 | Cl | H | 28 | 2.5 |

| COMP-004 | CH₃ | H | 45 | 4.1 |

| COMP-005 | H | F | 62 | 6.8 |

| Axitinib | - | - | 6.5 | 0.2 |

| Centrinone | - | - | 2.7 | 4.8 |

| Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[7] |

SAR Insights:

-

Halogenation: Small electron-withdrawing groups like fluorine (COMP-002) and chlorine (COMP-003) at the R1 position enhance potency against PLK4 compared to the unsubstituted lead (LEAD-001). This suggests a favorable interaction, possibly halogen bonding or improved hydrophobic contact, in the target's active site.

-

Steric Effects: Introducing a methyl group (COMP-004) at R1 is tolerated but slightly less potent than chlorine, indicating some steric constraints in this pocket.

-

Positional Importance: Substitutions at the R2 position (COMP-005) are generally detrimental to activity, highlighting the specific vector space available for modification.

ADMET and Pharmacokinetic Profile

A compound's success as a drug is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The this compound scaffold generally possesses favorable drug-like properties, but careful optimization is required.

-

Absorption and Bioavailability: The indazole core is relatively lipophilic, which aids in passive diffusion across cell membranes. However, the amino group and the N-H of the pyrazole ring provide hydrogen bonding capacity that ensures adequate aqueous solubility. Functionalization, especially N-alkylation, can be used to fine-tune the lipophilicity (LogP) to optimize oral absorption.[2]

-

Metabolism: Indazoles are generally less prone to the Phase I and Phase II metabolic pathways that affect phenols, a common bioisosteric replacement.[12] The primary sites of metabolism are often the most electron-rich positions on the rings or appended alkyl groups. Blocking these positions, for example through fluorination, is a common strategy to improve metabolic stability and prolong the drug's half-life.

-

Toxicity: As with any aromatic amine, there is a potential for toxicity that must be carefully evaluated. In silico models and in vitro assays (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity) are essential early-stage screens.[13][14] The overall toxicity profile is highly dependent on the specific substituents attached to the indazole core.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective inhibitors of key disease targets. Its ability to form critical hydrogen bonds, combined with its synthetic tractability, ensures its continued prominence in drug discovery. Future efforts will likely focus on leveraging this core to design multifunctional agents, explore novel target classes beyond kinases and PARP, and apply advanced computational methods to predict ADMET properties with greater accuracy. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to harness the power of this privileged core in the development of next-generation therapeutics.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Axitinib? (2024). Patsnap Synapse. [Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse. [Link]

-

Niraparib converts the predominantly PARP1-dependent recruitment of... (n.d.). ResearchGate. [Link]

-

Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (n.d.). PubMed. [Link]

-

An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). National Center for Biotechnology Information. [Link]

-

Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). AACR Journals. [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). National Center for Biotechnology Information. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

-

Organic Preparations and Procedures International Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2010). ElectronicsAndBooks. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (n.d.). ResearchGate. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

-

4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. (2007). PubMed. [Link]

-

Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. (2021). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 7. soc.chim.it [soc.chim.it]

- 8. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 13. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1H-Indazol-4-amine: A Technical Guide for Researchers

Introduction

1H-indazol-4-amine (CAS 41748-71-4) is a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2] As a derivative of indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, it serves as a scaffold for a wide range of biologically active compounds.[1][3] The position of the amino group on the indazole core significantly influences its chemical reactivity and pharmacological properties, making a thorough structural elucidation paramount for its application in novel therapeutic agents.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural features of this molecule. While a complete set of experimentally-derived spectra for this compound is not widely available in the public domain, this guide will present predicted data based on established spectroscopic principles and data from closely related structural analogs. Furthermore, it will detail the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for in-house analysis.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of this compound is the foundation of its chemical behavior. The following diagram illustrates the molecular structure and numbering convention.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N1-H |

| ~7.8 | s | 1H | H3 |

| ~7.2 | t, J ≈ 7.8 Hz | 1H | H6 |

| ~6.8 | d, J ≈ 8.2 Hz | 1H | H7 |

| ~6.4 | d, J ≈ 7.4 Hz | 1H | H5 |

| ~5.0 | br s | 2H | NH₂ |

Rationale for Predictions:

-

N1-H: The proton on the pyrazole nitrogen is expected to be highly deshielded and appear as a broad singlet due to quadrupole broadening and exchange.

-

Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns. H6, being situated between two other protons, is predicted to be a triplet. H5 and H7 are expected to be doublets. The electron-donating amino group at C4 will shield the ortho (H5) and para (H7) protons, shifting them upfield compared to unsubstituted indazole.

-

H3: This proton on the pyrazole ring is typically a singlet and appears in the aromatic region.

-

NH₂ Protons: The amino protons will likely appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C4 |

| ~140 | C7a |

| ~133 | C3 |

| ~128 | C3a |

| ~122 | C6 |

| ~110 | C5 |

| ~100 | C7 |

Rationale for Predictions:

-

C4: The carbon attached to the amino group will be significantly deshielded and appear furthest downfield.

-

C7a and C3a: These are the bridgehead carbons and their chemical shifts are characteristic of the indazole ring system.

-

Aromatic Carbons: The chemical shifts of the other benzene ring carbons are influenced by the amino substituent and the fused pyrazole ring.

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, sharp | N-H stretch (NH₂) |

| 3200-3000 | Medium, broad | N-H stretch (indazole ring) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (NH₂) and C=C stretch (aromatic) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Rationale for Predictions:

-

N-H Stretches: The two N-H bonds of the primary amine will give rise to two sharp bands, while the N-H of the indazole ring will appear as a broader band.

-

Aromatic C-H Stretch: These appear at wavenumbers greater than 3000 cm⁻¹.

-

N-H Bend and C=C Stretch: The scissoring vibration of the NH₂ group and the aromatic C=C stretching vibrations often overlap in this region.

-

C-H Out-of-Plane Bending: The pattern of these strong bands can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 133 | [M]⁺, Molecular ion |

| 105 | [M - N₂]⁺ |

| 78 | [C₆H₄N]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (133.15 g/mol ).[4]

-

Fragmentation: A common fragmentation pathway for indazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z 105. Further fragmentation of the benzene ring could also be observed.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

-

PubChem. (n.d.). Spectral Information in PubChem. National Library of Medicine. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

Premkumar, J., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 118-123. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Benz[f]indazole-4,9-dione, 5-amino-8-hydroxy-1-methyl-. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis ,Spectroscopic and Antibacterial Investigation of New Molecular hybridized 4-Aminoantipyrine Derivatives of pharmaceutical Interest. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6008. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

-

SpectraBase. (n.d.). About SpectraBase.com. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Retrieved from [Link]

-

INFRAART. (n.d.). Spectral Database Index. Retrieved from [Link]

-

Nottingham ePrints. (2021). Synthesis and Evaluation of Lung Tissue Retentive Prodrugs. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Tautomeric Landscape of 1H-Indazol-4-amine and Its Isomers

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, yet its rich tautomeric potential is often a source of complexity in drug design and development.[1] Tautomerism, the dynamic equilibrium between interconverting structural isomers, can profoundly influence a molecule's physicochemical properties, receptor binding interactions, and metabolic fate.[2][3][4] This guide provides an in-depth technical exploration of the tautomerism of 1H-indazol-4-amine and its positional isomers. We will dissect the interplay of annular (1H vs. 2H) and amine-imine tautomerism, detail the state-of-the-art computational and experimental methodologies for their characterization, and discuss the critical implications for drug discovery professionals. Our focus is on providing not just protocols, but the causal logic behind them, empowering researchers to confidently navigate the tautomeric challenges inherent in these privileged heterocyclic systems.

The Strategic Importance of Tautomerism in Indazole-Based Drug Discovery

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold found in numerous clinically approved drugs.[5] Its versatility stems from its ability to engage in various non-covalent interactions, mimicking the purine core and acting as a versatile hinge-binding motif in kinases. However, the indazole nucleus exists in at least two readily accessible tautomeric forms: the 1H- and 2H-indazoles.[1][6] This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[7][8]

While the 1H-indazole is generally the thermodynamically more stable and predominant tautomer, the energy difference can be subtle, often just a few kcal/mol.[5][6][9] This delicate balance can be tipped by substitution patterns, solvent polarity, pH, and the local microenvironment of a protein binding pocket.[10][11][12] For amino-substituted indazoles like this compound, the complexity multiplies. A second equilibrium, amine-imine tautomerism, becomes possible, where a proton can migrate from the exocyclic amine to a ring nitrogen, forming an imine.

Understanding and controlling this tautomeric equilibrium is not an academic exercise; it is fundamental to successful drug development.[4][13] Different tautomers present distinct pharmacophores, altering hydrogen bond donor/acceptor patterns, molecular shape, and polarity. Consequently, one tautomer may bind to a target receptor with high affinity while another is inactive.[2] Furthermore, properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion), such as solubility and lipophilicity, are tautomer-dependent.[4][10] Ignoring tautomerism can lead to irreproducible biological data, flawed structure-activity relationships (SAR), and late-stage drug development failures.

The Tautomeric Forms of Indazol-4-amine

The tautomeric landscape of indazol-4-amine is a dynamic interplay between two primary forms of prototropic tautomerism.[7][14]

-

Annular Tautomerism: The migration of the pyrazole ring proton between N1 and N2.

-

Amine-Imine Tautomerism: The migration of a proton from the exocyclic amino group to a ring nitrogen.

-